Methyl 2-bromo-3-(2-fluorophenyl)propanoate
Description
Methyl 2-bromo-3-(2-fluorophenyl)propanoate is an organic compound with the molecular formula C10H10BrFO2 It is a brominated ester derivative of propanoic acid, featuring a fluorophenyl group
Properties
IUPAC Name |
methyl 2-bromo-3-(2-fluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXHTOBTEJLBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-(2-fluorophenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of 3-(2-fluorophenyl)propanoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-(2-fluorophenyl)propanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-bromo-3-(2-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-(2-fluorophenyl)propanoate involves its interaction with various molecular targets. The bromine atom and ester group make it a versatile intermediate for further chemical modifications. The compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-2-(bromomethyl)propionate
- Methyl 3-(5-bromo-2-furyl)-2-propenoate
- Methyl (2Z)-3-[(4-fluorophenyl)sulfonyl]-2-propenoate
Uniqueness
Methyl 2-bromo-3-(2-fluorophenyl)propanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The fluorophenyl group enhances its potential for use in the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry and materials science .
Biological Activity
Methyl 2-bromo-3-(2-fluorophenyl)propanoate is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHBrF O
- Functional Groups : Bromine and fluorine substituents, ester functional group.
The presence of bromine and fluorine atoms significantly enhances its chemical reactivity and biological activity, making it a valuable compound in various research fields.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby disrupting metabolic pathways. This can lead to altered cell signaling and gene expression.
- Receptor Binding : It binds to particular receptors, potentially modulating their activity and influencing various cellular processes .
- Cell Signaling Modulation : The alteration of intracellular signaling cascades can affect cellular metabolism and function, leading to significant biological effects .
Anticancer Activity
Recent studies indicate that this compound exhibits potential anticancer properties. Its ability to induce apoptosis in cancer cells has been demonstrated in laboratory settings. For instance, in vitro assays showed that this compound could effectively inhibit the growth of certain cancer cell lines by triggering programmed cell death mechanisms .
Enzyme Interaction Studies
Research has shown that the compound interacts with various enzymes involved in critical metabolic pathways. The fluorine atom's presence enhances binding affinity, which may lead to significant inhibition of enzyme activity. This property is crucial for developing drugs targeting metabolic disorders or cancer .
Pharmacokinetics
Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is essential for evaluating its therapeutic potential. Factors influencing its bioavailability include:
- Solubility : The compound's solubility affects absorption rates.
- Stability : Stability under physiological conditions determines its effectiveness over time.
- Molecular Size : Smaller molecules typically exhibit better absorption characteristics.
Case Studies
- Cytotoxicity Assays : In a study involving FaDu hypopharyngeal tumor cells, this compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. This suggests its potential as a lead compound in cancer therapy .
- Enzyme Inhibition Studies : A series of experiments demonstrated that this compound inhibited monoacylglycerol lipase (MAGL), an enzyme linked to pain and inflammation pathways. The inhibition of MAGL could have implications for treating chronic pain and certain types of cancer .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
